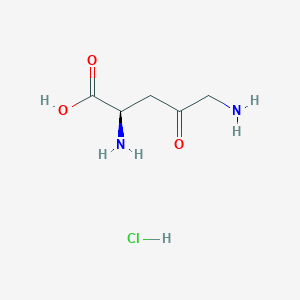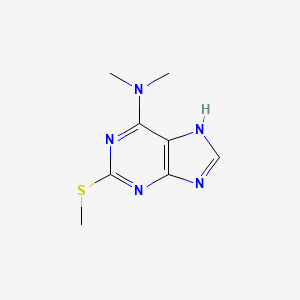
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorine atom and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit carbonic anhydrase enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-pyridinesulfonamide: Similar structure but lacks the methylpyridinyl group.
N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide: Similar structure but lacks the chlorine atom.
2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)pyridine-3-sulfonamide: Similar structure with additional chlorine substitution.
Uniqueness
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide is unique due to the presence of both chlorine and methylpyridinyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C11H10ClN3O2S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c1-8-2-3-11(14-6-8)15-18(16,17)10-7-13-5-4-9(10)12/h2-7H,1H3,(H,14,15) |
InChI Key |
DPUHJNHSGCIPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)

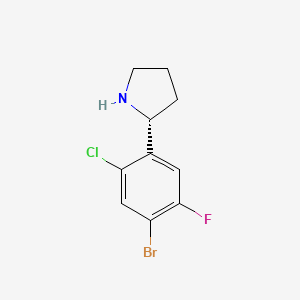
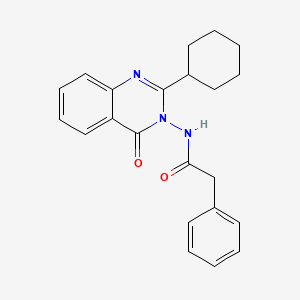

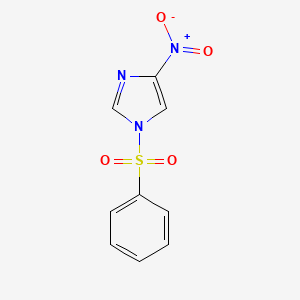



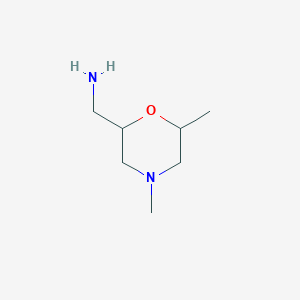
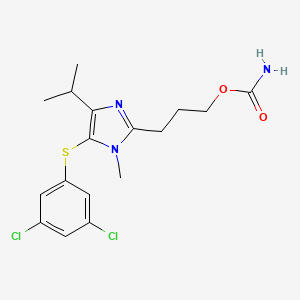
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
